molecular formula C8H9F3O B15343090 1,1,1-Trifluorooct-3-yn-2-one CAS No. 105439-85-8

1,1,1-Trifluorooct-3-yn-2-one

Cat. No.: B15343090
CAS No.: 105439-85-8
M. Wt: 178.15 g/mol
InChI Key: XAXKYUYIYBKVHR-UHFFFAOYSA-N
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Description

1,1,1-Trifluorooct-3-yn-2-one: is an organic compound with the molecular formula C8H9F3O It is characterized by the presence of a trifluoromethyl group attached to an octyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether , triethylamine , and trifluoroacetic anhydride , into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorooct-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1,1,1-Trifluorooct-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorooct-3-yn-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. It can form reactive intermediates that participate in further chemical reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

  • 1,1,1-Trifluorobut-3-yn-2-one
  • 1,1,1-Trifluoropent-3-yn-2-one
  • 1,1,1-Trifluorohex-3-yn-2-one

Comparison: 1,1,1-Trifluorooct-3-yn-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

105439-85-8

Molecular Formula

C8H9F3O

Molecular Weight

178.15 g/mol

IUPAC Name

1,1,1-trifluorooct-3-yn-2-one

InChI

InChI=1S/C8H9F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-4H2,1H3

InChI Key

XAXKYUYIYBKVHR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C(F)(F)F

Origin of Product

United States

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